1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
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Overview
Description
1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a complex organic compound that features a unique combination of azetidine and pyrazole rings. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach is the formation of the azetidine ring followed by the introduction of the pyrazole moiety. The process often starts with the reaction of 3-methoxybenzylamine with a suitable azetidinone precursor under basic conditions to form the azetidine ring. This intermediate is then reacted with a pyrazole derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-imidazole
- 1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-triazole
- 1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-tetrazole
Uniqueness
Compared to similar compounds, 1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole exhibits unique properties due to the specific arrangement of its functional groups and heterocyclic rings
Properties
IUPAC Name |
1-[[1-[(3-methoxyphenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-7-17-19(8-13)12-15-10-18(11-15)9-14-4-3-5-16(6-14)20-2/h3-8,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXHAOVRFPRYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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